![molecular formula C15H11F4N3O2S B2530330 N-[1-methyl-3-(trifluoromethyl)-5-thieno[2,3-c]pyrazolyl]carbamic acid (4-fluorophenyl)methyl ester CAS No. 866143-87-5](/img/structure/B2530330.png)
N-[1-methyl-3-(trifluoromethyl)-5-thieno[2,3-c]pyrazolyl]carbamic acid (4-fluorophenyl)methyl ester
説明
The compound N-[1-methyl-3-(trifluoromethyl)-5-thieno[2,3-c]pyrazolyl]carbamic acid (4-fluorophenyl)methyl ester is a synthetic molecule that appears to be designed for biological activity, potentially as a pharmaceutical agent. While the provided papers do not directly discuss this compound, they do provide insight into related chemical structures and their biological activities, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of new 2-hydrazolyl-4-thiazolidinone-5-carboxylic acids with pyrazolyl pharmacophores is achieved through a thia Michael addition reaction, followed by condensation with thiosemicarbazide in ethanol . Similarly, the synthesis of a pyrazolo[1,5-a]pyrimidine derivative involves condensation reactions and cyclisation steps . These methods suggest that the synthesis of this compound would also require careful planning of reaction sequences to introduce the appropriate functional groups while maintaining the integrity of the pyrazole core.
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various analytical techniques. For example, the crystal structure of a pyrazolo[1,5-a]pyrimidine derivative was elucidated, which provides insights into the three-dimensional arrangement of atoms and the potential for intermolecular interactions . This information is crucial for understanding how such compounds might interact with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate that the pyrazole moiety can participate in various chemical transformations. These include condensation reactions, which are commonly used to form amide bonds, as seen in the synthesis of a pyrazolo[1,5-a]pyrimidine derivative . The reactivity of the pyrazole ring suggests that the compound of interest may also undergo similar reactions, which could be exploited in further chemical modifications or in its mechanism of action within biological systems.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of structurally similar compounds can provide some insights. For example, the presence of fluorine atoms is known to significantly affect the lipophilicity and metabolic stability of compounds . The pyrazole and thiazolidinone moieties in related compounds suggest potential for hydrogen bonding and other polar interactions, which could influence solubility and bioavailability . These properties are important for the pharmacokinetic profile of a drug candidate.
科学的研究の応用
Synthesis and Chemical Properties
- The compound N-[1-methyl-3-(trifluoromethyl)-5-thieno[2,3-c]pyrazolyl]carbamic acid (4-fluorophenyl)methyl ester has been utilized in the synthesis of various heterocyclic compounds, displaying its versatility in organic chemistry. For instance, Haider et al. (2005) demonstrated its use in creating novel methyl 4-amino-3-methyl-1-phenyl-1H-thieno [2,3-c]pyrazole-5-carboxylates and their subsequent transformation into other heterocycles, indicating the compound's role in the synthesis of complex organic structures (Haider et al., 2005).
Applications in Photovoltaic and Electronic Devices
- The compound has found applications in the field of materials science, particularly in the development of photovoltaic devices. Li et al. (2010) used derivatives of this compound in the synthesis of polymers for photovoltaic applications. Their research highlights the potential of such compounds in enhancing the efficiency and functionality of solar cells, indicating a promising avenue for renewable energy technologies (Li et al., 2010).
Biological and Antimicrobial Activities
- The biological activity of compounds derived from this compound has been explored in various studies. For example, Aly (2016) synthesized a range of heterocyclic compounds based on a thieno[3,2-c]pyrazole derivative of this compound, which showed moderate to high antimicrobial activity against a range of microorganisms (Aly, 2016). This indicates potential applications in the development of new antimicrobial agents.
Synthesis of Insecticides
- The compound has been utilized in the synthesis of potential insecticides. Kay et al. (1970) described the use of derivatives of this compound in creating carbamic esters with insecticidal properties (Kay et al., 1970). This demonstrates its utility in the agricultural sector for pest control.
Exploration in Cancer Research
- Research by Liu et al. (2016) involved the synthesis of derivatives of this compound and their evaluation for antitumor activities. The study found that these derivatives exhibited significant inhibition of the proliferation of some cancer cell lines, suggesting potential applications in cancer research and therapy (Liu et al., 2016).
特性
IUPAC Name |
(4-fluorophenyl)methyl N-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4N3O2S/c1-22-13-10(12(21-22)15(17,18)19)6-11(25-13)20-14(23)24-7-8-2-4-9(16)5-3-8/h2-6H,7H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHBVHDXEFDKJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)NC(=O)OCC3=CC=C(C=C3)F)C(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



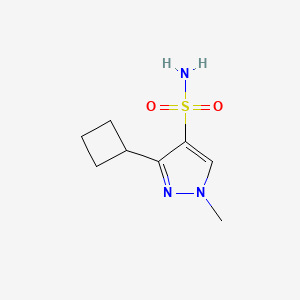
![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2530249.png)
![6-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione](/img/structure/B2530252.png)

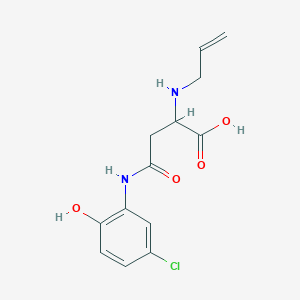
![8-(4-fluorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530256.png)

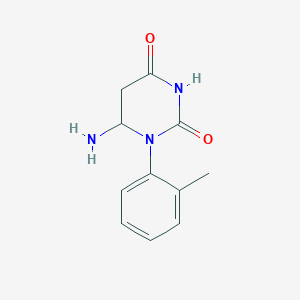
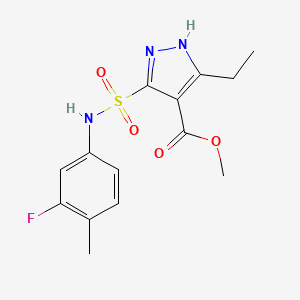
![4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2530261.png)
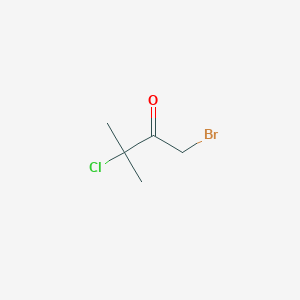
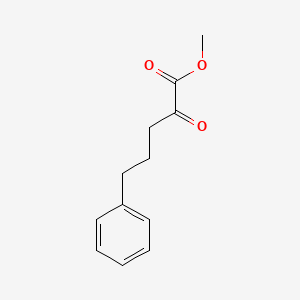
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2530266.png)
